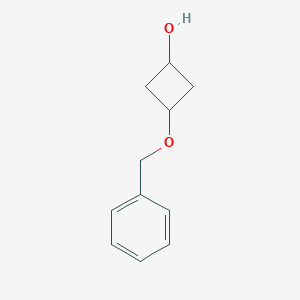

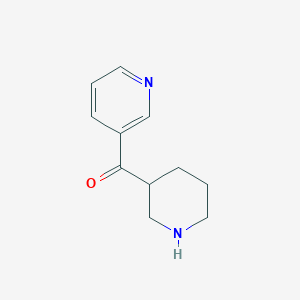

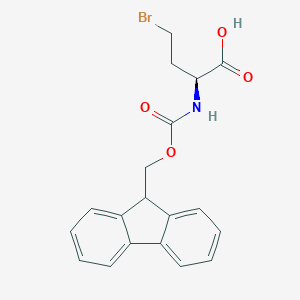

(S)-2-((((9H-芴-9-基)甲氧羰基)氨基)-4-溴丁酸

货号 B174928

CAS 编号:

172169-88-9

分子量: 404.3 g/mol

InChI 键: WRUVVOOOVOSSKP-KRWDZBQOSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino acid via an ester linkage .Chemical Reactions Analysis

This compound can be used in peptide synthesis, particularly in the creation of peptide libraries . It can also be used in the preparation of stapled peptides by ring-closing metathesis .科学研究应用

-

Scientific Field: Peptide Synthesis

- Application : The compound is similar to other Fluoren-9-ylmethoxy)carbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .

- Method of Application : The Fmoc group is used to protect the amino group during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .

- Results/Outcomes : The use of Fmoc protected amino acids in peptide synthesis has been well-established and is a standard method in the field. The resulting peptides can have a wide range of biological activities, depending on the sequence of amino acids .

-

Scientific Field: Analytical Chemistry

- Application : Compounds similar to “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid” are used for the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .

- Method of Application : The compound can react with amines to form a derivative that can be detected by HPLC. This allows for the separation and quantification of amines .

- Results/Outcomes : The use of such compounds in HPLC allows for the sensitive and accurate detection of amines. This can be useful in a variety of fields, including environmental science, food science, and pharmaceuticals .

-

Scientific Field: Organic Synthesis

- Application : The compound is structurally similar to other Fmoc-protected amino acids, which are often used in the synthesis of complex organic molecules .

- Method of Application : The Fmoc group serves as a protective group for the amino function during the synthesis. It can be removed under basic conditions, allowing the amino group to participate in subsequent reactions .

- Results/Outcomes : The use of Fmoc-protected amino acids in organic synthesis is a well-established technique. The resulting organic molecules can have a wide range of properties and uses, depending on the specific reactions involved .

-

Scientific Field: Biochemistry

- Application : Fmoc-protected amino acids, similar to the compound you mentioned, are used in the synthesis of peptides and proteins .

- Method of Application : The Fmoc group protects the amino group during peptide synthesis. After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .

- Results/Outcomes : This method allows for the synthesis of peptides and proteins with a specific sequence of amino acids. These peptides and proteins can be used in a variety of biochemical studies .

-

Scientific Field: Precolumn Derivatization for HPLC

- Application : Compounds similar to the one you mentioned, such as 9-Fluorenylmethyl chloroformate, are used in the precolumn derivatization of amines for High Performance Liquid Chromatography (HPLC) and fluorescent detection .

- Method of Application : The compound reacts with amines to form a derivative that can be detected by HPLC. This allows for the separation and quantification of amines .

- Results/Outcomes : This method allows for the sensitive and accurate detection of amines, which can be useful in various fields, including environmental science, food science, and pharmaceuticals .

-

Scientific Field: Peptide Synthesis

- Application : Fmoc amino acid azides, which are structurally similar to the compound you mentioned, are used in peptide synthesis .

- Method of Application : The Fmoc amino acid azides are synthesized from the corresponding protected amino acid and sodium azide by the mixed anhydride method using isobutoxycarbonyl chloride .

- Results/Outcomes : These azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .

属性

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVVOOOVOSSKP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

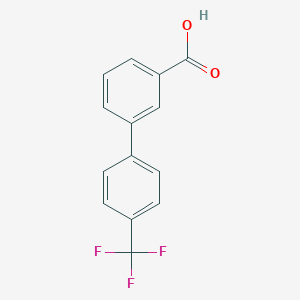

4'-Trifluoromethyl-biphenyl-3-carboxylic acid

199528-28-4

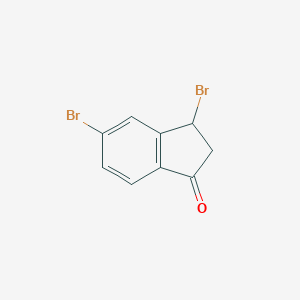

3,5-Dibromo-2,3-dihydro-1H-inden-1-one

1316857-41-6

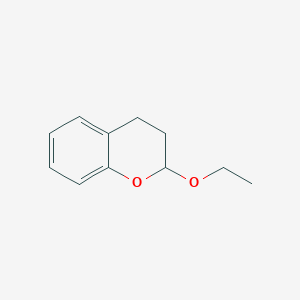

2-Ethoxychroman

10419-35-9

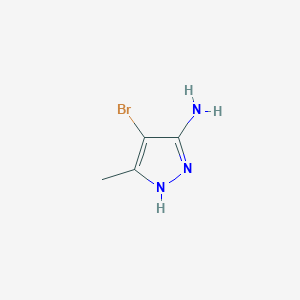

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

129872-82-8

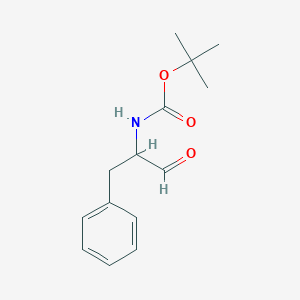

![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)

![(19S)-19-Ethyl-7,19-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B174867.png)